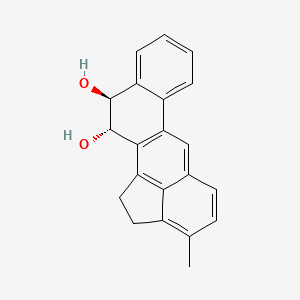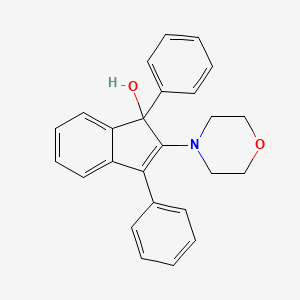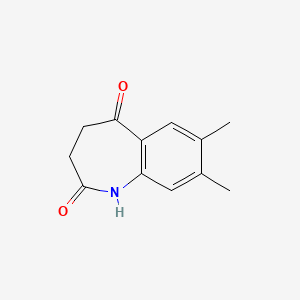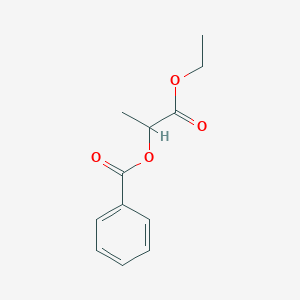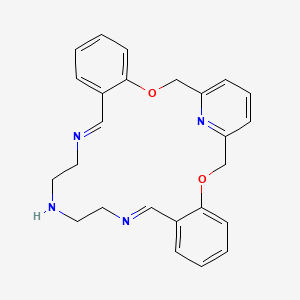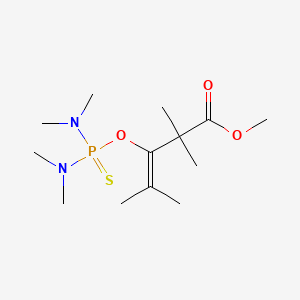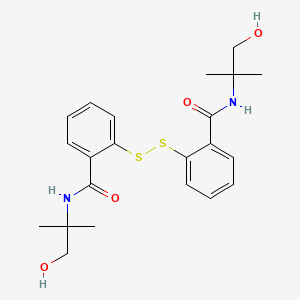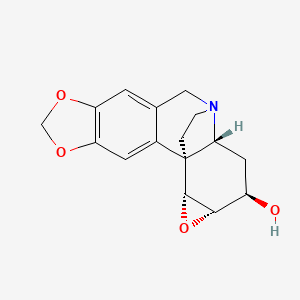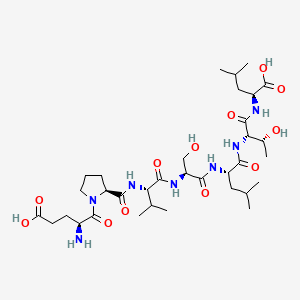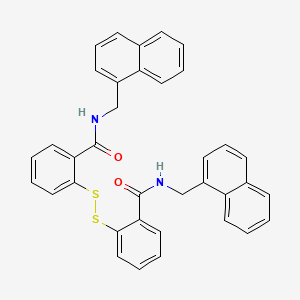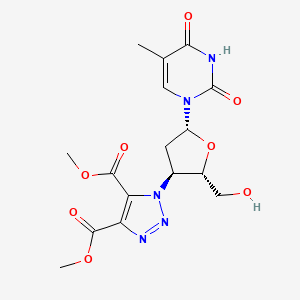
Thymidine, 3'-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA. The modification with a 1,2,3-triazole ring and methoxycarbonyl groups introduces unique chemical properties that can be exploited in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- typically involves a multi-step process. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form the 1,2,3-triazole ring. The reaction conditions often include the use of copper(I) catalysts and mild temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl groups can be oxidized to form carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxycarbonyl groups yields carboxylic acids, while nucleophilic substitution on the triazole ring can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: Employed in studies of DNA replication and repair due to its structural similarity to thymidine.
Medicine: Investigated for its potential as an antiviral and anticancer agent, leveraging its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials and as a component in diagnostic assays.
Wirkmechanismus
The mechanism by which Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- exerts its effects involves its incorporation into DNA. Once incorporated, it can disrupt normal DNA synthesis and repair processes, leading to cell death or inhibition of viral replication. The triazole ring and methoxycarbonyl groups enhance its binding affinity and specificity for certain molecular targets, such as DNA polymerases and reverse transcriptases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azidothymidine (AZT): Another thymidine analog used as an antiviral agent.
5-Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment.
Cytarabine (Ara-C): A cytosine analog used in chemotherapy.
Uniqueness
Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is unique due to the presence of the 1,2,3-triazole ring and methoxycarbonyl groups, which confer distinct chemical properties and biological activities. These modifications enhance its stability, binding affinity, and specificity, making it a valuable tool in various research and therapeutic applications .
Eigenschaften
CAS-Nummer |
127498-58-2 |
|---|---|
Molekularformel |
C16H19N5O8 |
Molekulargewicht |
409.35 g/mol |
IUPAC-Name |
dimethyl 1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C16H19N5O8/c1-7-5-20(16(26)17-13(7)23)10-4-8(9(6-22)29-10)21-12(15(25)28-3)11(18-19-21)14(24)27-2/h5,8-10,22H,4,6H2,1-3H3,(H,17,23,26)/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
VYGGOIDGEQLNIE-IVZWLZJFSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


